Cas no 148404-60-8 (a-L-Talopyranoside, 3-aminopropylO-6-deoxy-4-O-methyl-a-L-mannopyranosyl-(1®4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-6-deoxy-)

a-L-Talopyranoside, 3-aminopropylO-6-deoxy-4-O-methyl-a-L-mannopyranosyl-(1®4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-6-deoxy- structure
148404-60-8 structure
Product Name:a-L-Talopyranoside, 3-aminopropylO-6-deoxy-4-O-methyl-a-L-mannopyranosyl-(1®4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-6-deoxy-
CAS-nummer:148404-60-8
MF:C29H53NO17
MW:687.72763133049
CID:140446
PubChem ID:192399
Update Time:2025-04-19

a-L-Talopyranoside, 3-aminopropylO-6-deoxy-4-O-methyl-a-L-mannopyranosyl-(1®4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-6-deoxy- Chemische en fysische eigenschappen

Naam en identificatie

    • 3)-O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • 3-Aminopropyl 6-deoxy-2-O-(3-O-(2-O-methyl-(4-O-methylrhamnopyranosyl)fucopyranosyl)rhamnopyranosyl)talopyranoside
    • 3-aminopropyl 6-deoxy-4-O-methyl-alpha-L-mannopyranosyl-(1->4)-6-deoxy-2-O-methyl-alpha-L-galactopyranosyl-(1->3)-6-deoxy-alpha-L-mannopyranosyl-(1->2)-6-deoxy-alpha-L-talopyranoside
    • 3NP-Mmrfrt
    • 4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1&reg
    • 3-Aminopropyl 6-deoxy-4-O-methylhexopyranosyl-(1->4)-6-deoxy-2-O-methylhexopyranosyl-(1->3)-6-deoxyhexopyranosyl-(1->2)-6-deoxyhexopyranoside
    • (2S,3S,4R,5R,6R)-6-(3-aminopropoxy)-5-[(2S,3R,4R,5S,6S)-4-[(2S,3S,4R,5S,6S)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-3-methoxy-6-methyloxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-methyloxane-3,4-diol
    • 3-aminopropyl 6-deoxy-2-O-(3-O-(2-O-methyl-(4-O-methylrhamnopyranosyl)fucopyranosyl)rhamnopyranosyl)
    • 148404-60-8
    • DTXSID60933401
    • a-L-Talopyranoside, 3-aminopropylO-6-deoxy-4-O-methyl-a-L-mannopyranosyl-(1®4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-6-deoxy-
    • Inchi: 1S/C29H53NO17/c1-10-14(31)16(33)25(28(42-10)40-9-7-8-30)47-27-20(37)23(15(32)11(2)41-27)46-29-24(39-6)19(36)22(13(4)44-29)45-26-18(35)17(34)21(38-5)12(3)43-26/h10-29,31-37H,7-9,30H2,1-6H3/t10-,11-,12-,13-,14+,15-,16+,17-,18+,19+,20+,21-,22+,23+,24-,25+,26-,27-,28+,29-/m0/s1
    • InChI-sleutel: DMCKJTFEHYELGM-DDOBRSFTSA-N
    • LACHT: O([C@H]1[C@H]([C@@H]([C@@H]([C@H](C)O1)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)OC)O)O)O)OC)[C@@H]1[C@H]([C@H](C)O[C@H]([C@@H]1O)O[C@H]1[C@H](OCCCN)O[C@@H](C)[C@H]([C@H]1O)O)O

Berekende eigenschappen

  • Exacte massa: 687.331
  • Monoisotopische massa: 687.331
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 18
  • Zware atoomtelling: 47
  • Aantal draaibare bindingen: 12
  • Complexiteit: 954
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 20
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -4.3
  • Topologisch pooloppervlak: 260Ų

Experimentele eigenschappen

  • Dichtheid: 1.42
  • Kookpunt: 875.8°Cat760mmHg
  • Vlampunt: 483.5°C
  • Brekindex: 1.573
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited